Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC17427667
Molecular Formula: C9H6BrNO3
Molecular Weight: 256.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrNO3 |
|---|---|
| Molecular Weight | 256.05 g/mol |
| IUPAC Name | methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C9H6BrNO3/c1-13-9(12)6-2-3-7-8(11-6)5(10)4-14-7/h2-4H,1H3 |
| Standard InChI Key | VWLBUDIZXVBILY-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=NC2=C(C=C1)OC=C2Br |
Introduction
Structural Characteristics and Molecular Identity
Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate belongs to the class of fused heterocyclic compounds, combining a furan ring (oxygen-containing) and a pyridine ring (nitrogen-containing). The bromine substitution at the 3-position and the methyl ester at the 5-position introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Molecular Identifiers
The compound’s fused ring system confers rigidity, while the bromine atom enhances electrophilic substitution potential. The methyl ester group improves solubility in organic solvents, facilitating its use in synthetic workflows .
Synthetic Pathways and Optimization
The synthesis of Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate typically involves multi-step strategies to construct the furopyridine core, followed by functionalization.
Core Ring Formation
The furo[3,2-b]pyridine scaffold can be assembled via cyclization reactions. For example, a Knoevenagel condensation between a furan derivative and a pyridine precursor may yield the fused ring system. Alternatively, transition metal-catalyzed cyclizations, such as palladium-mediated cross-couplings, offer efficient routes .
Bromination and Esterification
Bromination at the 3-position is achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). Subsequent esterification of the carboxylic acid intermediate with methanol under acidic conditions introduces the methyl ester group .
Palladium-Catalyzed Modifications
Recent advances in palladium catalysis, such as those detailed in the synthesis of sulfonyl fluorides , suggest potential adaptations for introducing sulfone or other functional groups to the furopyridine framework, expanding its utility in medicinal chemistry.
Physicochemical Properties
Experimental data for Methyl 3-bromofuro[3,2-b]pyridine-5-carboxylate are sparse, but analogous compounds provide insights:
Table 2: Comparative Physicochemical Data
The bromine atom increases molecular weight and polarizability compared to non-halogenated analogs, affecting solubility and chromatographic behavior .
Applications in Research and Industry
Medicinal Chemistry
As a heterocyclic intermediate, this compound is valuable in constructing pharmacophores for kinase inhibitors or antimicrobial agents. The bromine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkyl groups .
Material Science
The fused aromatic system may contribute to electronic materials, such as organic semiconductors, due to its conjugated π-system and potential for charge transport .
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